molecular formula C8H5NO3 B2376053 2-Cyano-3-(furan-2-yl)prop-2-enoic acid CAS No. 6332-92-9

2-Cyano-3-(furan-2-yl)prop-2-enoic acid

Cat. No.: B2376053
CAS No.: 6332-92-9
M. Wt: 163.13 g/mol
InChI Key: ZQEYJNCEFQYAPJ-XQRVVYSFSA-N
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Description

2-Cyano-3-(furan-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H5NO3. It is characterized by the presence of a cyano group (–CN) and a furan ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(furan-2-yl)prop-2-enoic acid typically involves the reaction of furan-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include a solvent like ethanol and a temperature range of 60-80°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(furan-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-3-(furan-2-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(furan-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group and furan ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(furan-3-yl)prop-2-enoic acid
  • Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
  • 2-Cyano-3-(2-furyl)acrylic acid

Uniqueness

2-Cyano-3-(furan-2-yl)prop-2-enoic acid is unique due to its specific structural features, such as the position of the cyano group and the furan ring.

Properties

CAS No.

6332-92-9

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)prop-2-enoic acid

InChI

InChI=1S/C8H5NO3/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11)/b6-4-

InChI Key

ZQEYJNCEFQYAPJ-XQRVVYSFSA-N

Isomeric SMILES

C1=COC(=C1)/C=C(/C#N)\C(=O)O

SMILES

C1=COC(=C1)C=C(C#N)C(=O)O

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)O

solubility

not available

Origin of Product

United States

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